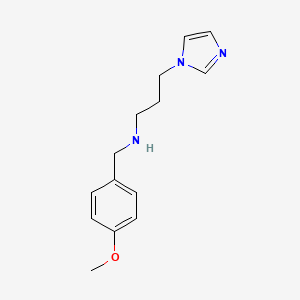

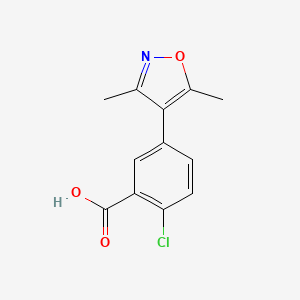

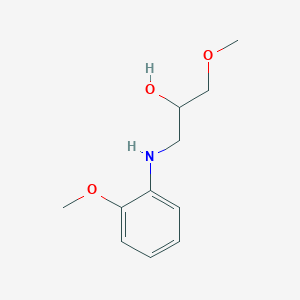

![molecular formula C10H10O4 B1306413 6-乙氧基-苯并[1,3]二氧杂环-5-甲醛 CAS No. 75889-50-8](/img/structure/B1306413.png)

6-乙氧基-苯并[1,3]二氧杂环-5-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves the condensation of chromone derivatives with various hydrazines. For instance, 6-hydroxy chromone-3-carbaldehyde is condensed with 2'-hydroxy benzoyl hydrazine to form a new ligand, which is then used to synthesize rare earth complexes . These syntheses are characterized by techniques such as elemental analyses, molar conductivities, mass spectra, 1H NMR, and thermogravimetry/differential thermal analysis (TG-DTA) . The synthesis of 6-Ethoxy-benzo[1,3]dioxole-5-carbaldehyde could potentially follow similar methods, with the ethoxy group providing additional steric and electronic effects that could influence the reaction conditions and outcomes.

Molecular Structure Analysis

The molecular structures of the synthesized complexes are determined using single-crystal X-ray diffraction, which provides detailed information about the arrangement of atoms within the molecule . The presence of the ethoxy group in 6-Ethoxy-benzo[1,3]dioxole-5-carbaldehyde would likely affect its molecular structure, potentially altering its binding properties and reactivity compared to the hydroxy analogs discussed in the papers.

Chemical Reactions Analysis

The papers describe the DNA-binding properties of the synthesized ligands and their complexes, indicating that they can bind to calf-thymus DNA via an intercalation mechanism . The binding affinities are quantified using spectrometric titration, ethidium bromide displacement experiments, and viscosity measurements . The antioxidative activity of these compounds is also assessed, showing significant activity against hydroxyl free radicals from the Fenton reaction . These studies suggest that 6-Ethoxy-benzo[1,3]dioxole-5-carbaldehyde could also exhibit similar reactivity patterns, particularly in its interactions with DNA and free radicals.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are characterized using various spectroscopic methods, including UV-vis spectra, fluorescence spectra, and IR spectra . These methods provide information on the electronic transitions, molecular vibrations, and the overall stability of the compounds. The fluorescence properties of the Eu(III) and Sm(III) complexes are particularly noteworthy, as they are investigated in both solid state and different solutions . The physical and chemical properties of 6-Ethoxy-benzo[1,3]dioxole-5-carbaldehyde would be influenced by the ethoxy substituent, which could affect its solubility, fluorescence, and overall reactivity.

科学研究应用

合成和表征

6-乙氧基-苯并[1,3]二氧杂环-5-甲醛及其衍生物已用于合成和表征各种新型化合物。例如,其 Ln(III) 配合物因其荧光特性和 DNA 结合能力而受到研究,表明在生物化学和分子生物学中理解 DNA 水平上的相互作用具有潜在应用。这些配合物对羟基自由基表现出显着的抗氧化活性,表明具有潜在的治疗应用 (Wang 等人,2009 年)。

结构研究

从 6-乙氧基-苯并[1,3]二氧杂环-5-甲醛衍生的化合物的结构特性已得到广泛研究,揭示了分子排列和相互作用的见解。例如,相关化合物的晶体结构分析提供了关于分子内和分子间氢键和 π-π 堆积的详细信息,有助于理解分子的稳定性和反应性 (Chen,2016 年)。

合成路线和化学转化

研究还集中在涉及 6-乙氧基-苯并[1,3]二氧杂环-5-甲醛衍生物的合成路线和转化。这些研究导致了各种应用的有效抑制剂的产生,包括抗病毒研究。已经探索了不同的合成策略,显示了这些化合物在有机合成中的多功能性 (Petersen 等人,2001 年)。

天然化合物分离

6-乙氧基-苯并[1,3]二氧杂环-5-甲醛的衍生物也支持了天然化合物的分离和表征工作。对 Astrodaucus persicus 等植物的研究导致了具有潜在膳食或药用应用的新型化合物的鉴定,展示了这些衍生物在发现新天然产物中的作用 (Goodarzi 等人,2016 年)。

抗癌研究

此外,6-乙氧基-苯并[1,3]二氧杂环-5-甲醛衍生物被掺入新型杂环化合物中,以探索其潜在的抗癌特性。在微波辐射下合成杂化杂环化合物在抗癌活性评估中显示出有希望的结果,表明这些化合物在针对癌症的药物应用中的潜力 (Srinivas 等人,2017 年)。

属性

IUPAC Name |

6-ethoxy-1,3-benzodioxole-5-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-2-12-8-4-10-9(13-6-14-10)3-7(8)5-11/h3-5H,2,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQCXREJZJFLYAV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1C=O)OCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00390019 |

Source

|

| Record name | 6-Ethoxy-benzo[1,3]dioxole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Ethoxy-benzo[1,3]dioxole-5-carbaldehyde | |

CAS RN |

75889-50-8 |

Source

|

| Record name | 6-Ethoxy-1,3-benzodioxole-5-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75889-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Ethoxy-benzo[1,3]dioxole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

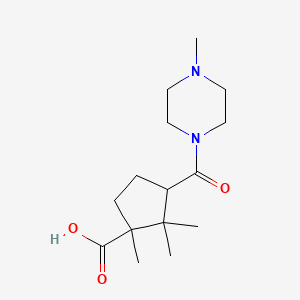

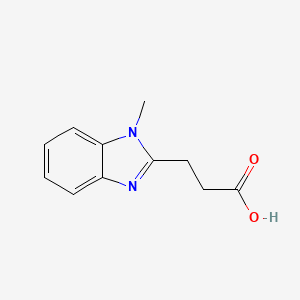

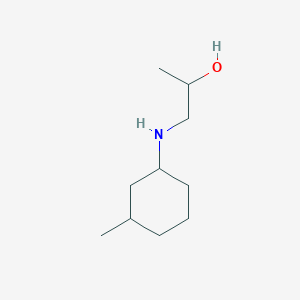

![4-[2-Hydroxy-3-(4-methyl-piperazin-1-yl)-propoxy]-benzoic acid](/img/structure/B1306330.png)

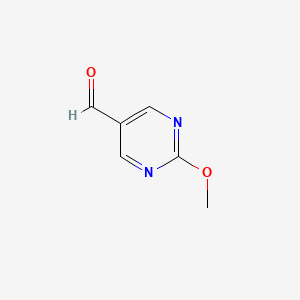

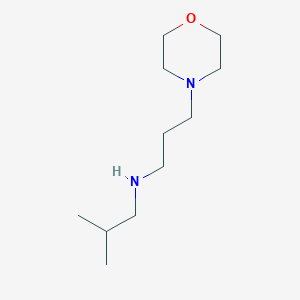

![3-(3-Dimethylamino-propyl)-4-oxo-10-oxa-3-aza-tricyclo[5.2.1.0*1,5*]dec-8-ene-6-carboxylic acid](/img/structure/B1306337.png)

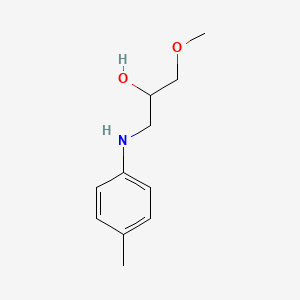

![C-(1H-Naphtho[2,3-d]imidazol-2-yl)-methylamine](/img/structure/B1306355.png)